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molecular formula C16H12O5 B8773416 3-Formylphenyl 2-acetoxybenzoate CAS No. 203065-55-8

3-Formylphenyl 2-acetoxybenzoate

Cat. No. B8773416
M. Wt: 284.26 g/mol
InChI Key: SKRAOIMTVRKSEK-UHFFFAOYSA-N
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Patent
US06512137B1

Procedure details

A mixture of 3-hydroxybenzaldehyde (830 g) and triethylamine (8.24 g) in methylene chloride (12.6 l) is kept under stirring, in inert nitrogen atmosphere, cooling at a temperature between −5° C. and 0° C. Salicyloyl chloride (1650 g) is added in small portions in an hour. The mixture is still kept under stirring for 15 minutes, then water (10 l) is added and the phases are separated. The aqueous phase is recovered and apart extracted with methylene chloride (3 l). The organic phases are joined together, washed with a 5% Na2CO3 solution (5 l×2 times) and then with water (5 l×2 times). The organic phase is dried with magnesium sulphate (2 Kg) in the presence of decolorating carbon (300 g). It is filtered under vacuum and the solvent is evaporated at reduced pressure at a bath temperature lower than 40° C., at last obtaining 1929 g of 3-(formyl)phenyl ester of the 2-(acetoxy) benzoic acid (quantitative yield) m.p. 80-84° C. The compound purity determined by HPLC, by using a LiChrospher® 100 RP 8 column, eluent buffer phosphate pH 8/acetonitrile 55/45, was equal to 98.5%.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
12.6 L
Type
solvent
Reaction Step One
Quantity
1650 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(N([CH2:15][CH3:16])CC)C.[C:17](Cl)(=[O:25])[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20].[OH2:27]>C(Cl)Cl>[CH:5]([C:4]1[CH:3]=[C:2]([O:1][C:17](=[O:25])[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[O:20][C:15](=[O:27])[CH3:16])[CH:9]=[CH:8][CH:7]=1)=[O:6]

Inputs

Step One
Name
Quantity
830 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
8.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1650 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)Cl
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring, in inert nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling at a temperature between −5° C. and 0° C
STIRRING
Type
STIRRING
Details
under stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
The aqueous phase is recovered
EXTRACTION
Type
EXTRACTION
Details
apart extracted with methylene chloride (3 l)
WASH
Type
WASH
Details
washed with a 5% Na2CO3 solution (5 l×2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with magnesium sulphate (2 Kg) in the presence of decolorating carbon (300 g)
FILTRATION
Type
FILTRATION
Details
It is filtered under vacuum
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at reduced pressure at a bath temperature lower than 40° C.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1929 g
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)OC(C1=C(C=CC=C1)OC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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